molecular formula C6H13Cl2N3 B3223708 (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1223542-88-8

(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No. B3223708
CAS RN: 1223542-88-8
M. Wt: 198.09
InChI Key: PFXWXXPUWBCHIL-UHFFFAOYSA-N
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Description

Imidazoles, such as “(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride”, are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . The “1-ethyl” indicates an ethyl group (C2H5) attached to the first carbon of the imidazole ring. The “methanamine” suggests a methylene group (CH2) linked to an amine group (NH2). The “dihydrochloride” indicates that the compound forms a salt with two hydrochloric acid molecules .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride” can be inferred from its name. It likely has an imidazole ring with an ethyl group attached to one carbon and a methanamine group attached to the other carbon . The compound forms a salt with two hydrochloric acid molecules .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They can be used in the development of new drugs to treat bacterial infections.

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activity . This makes them potential candidates for the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole compounds can exhibit anti-inflammatory properties . They could be used in the development of drugs for conditions that involve inflammation.

Antitumor Activity

Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activity . They could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole compounds can also exhibit antidiabetic properties . This makes them potential candidates for the treatment of diabetes.

Antiviral Activity

Imidazole derivatives have been reported to show antiviral activity . They could be used in the development of antiviral drugs.

Antioxidant Activity

Imidazole compounds can exhibit antioxidant properties . They could be used in the development of drugs for conditions that involve oxidative stress.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives also exhibit anti-amoebic and antihelmintic activities . This makes them potential candidates for the treatment of diseases caused by amoebas and helminths.

Safety and Hazards

The safety data sheet for “(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-ethylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-9-4-3-8-6(9)5-7;;/h3-4H,2,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXWXXPUWBCHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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